N-(3,4-dimethylphenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrimidobenzimidazole core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidobenzimidazole core, followed by the introduction of the 3,4-dimethylphenyl and pyridinyl groups. Common reagents used in these reactions include various amines, aldehydes, and acids under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors, with careful control of reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHYLPHENYL)-2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of N-(3,4-DIMETHYLPHENYL)-2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE lies in its specific structure, which combines multiple functional groups and heterocyclic rings. This unique structure may confer specific biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H21N5O2 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-oxo-2-pyridin-3-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide |
InChI |
InChI=1S/C25H21N5O2/c1-16-9-10-19(12-17(16)2)27-23(31)15-29-21-7-3-4-8-22(21)30-24(32)13-20(28-25(29)30)18-6-5-11-26-14-18/h3-14H,15H2,1-2H3,(H,27,31) |
InChI Key |
VMABOKXGBAFPCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CN=CC=C5)C |
Origin of Product |
United States |
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